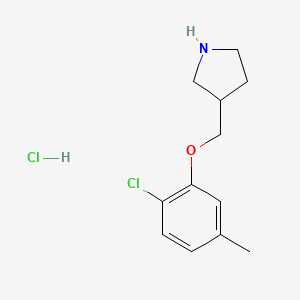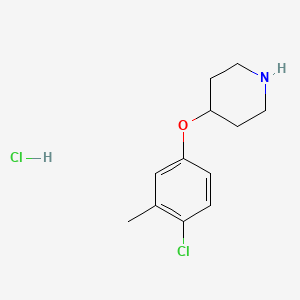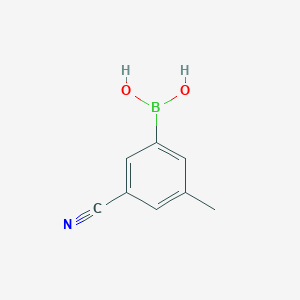
(2-クロロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)(モルホリノ)メタノン
説明
(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H23BClNO4 and its molecular weight is 351.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Buchwald-Hartwig クロスカップリング反応
この化合物は、炭素-窒素結合を形成するための強力な方法である Buchwald-Hartwig クロスカップリング反応に使用されます 。この反応は、医薬品、農薬、有機材料などの複雑な有機分子の合成において重要です。
鈴木・宮浦カップリング
鈴木・宮浦カップリングは、この化合物が応用されるもう1つの分野です。 これは、炭素-炭素結合の形成に関与しており、様々なポリマーやビアリールの製造を含むファインケミカルの合成に広く用いられています 。
Hiyama カップリング
Hiyama カップリング反応では、この化合物は、シリコン含有化合物を有機求電子剤と結合させる試薬として作用し、医薬品化学において潜在的な用途を持つ様々な有機化合物の合成につながります 。
アルコールのホスフィチル化
この化合物は、アルコールのホスフィチル化に使用され、これはグリコシルドナーとリガンドの形成における重要なステップです。 これらは、炭水化物の研究と炭水化物ベースの薬剤の開発に不可欠です 。
NMR 分析のための誘導体化
これは、リン-31 NMR 分析のためにサンプルを誘導体化するホスフィチル化試薬として機能します。 これは、リグニンやその他のポリマーなどの複雑な分子の構造解明に特に役立ちます 。
タンパク質-タンパク質相互作用
この化合物は、タンパク質-タンパク質相互作用の研究に関与しています。 これらの相互作用を理解することは、様々な疾患に対する新しい治療戦略の開発に不可欠です 。
酵素反応速度論
研究者は、この化合物を酵素反応速度論の研究に使用します。 これは、酵素の触媒機構を理解するのに役立ち、より良い薬物や触媒の設計につながります 。
遺伝子発現研究
最後に、この化合物は特定の遺伝子の発現に影響を与えます。 これは、遺伝子機能と調節を調べるための遺伝子研究に使用され、遺伝子治療と遺伝子工学において意味を持つ可能性があります 。
作用機序
Target of Action
It’s known that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative (the compound ) acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, allowing the synthesis of a wide variety of organic compounds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their structure and properties.
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acid derivatives can be influenced by factors such as their susceptibility to hydrolysis . This could potentially affect their bioavailability and stability.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific organic compounds synthesized through the Suzuki-Miyaura cross-coupling reactions . These effects could range widely, given the broad applicability of these reactions in organic synthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is known to be influenced by pH, with the reaction rate accelerating at physiological pH . This could potentially affect the compound’s stability and efficacy in biological systems.
特性
IUPAC Name |
[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BClNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-13(14(19)11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHFRXPMAZUUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718242 | |
| Record name | [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-48-8 | |
| Record name | [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)
![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)
![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)
![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)
![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)
![4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426533.png)




![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)

